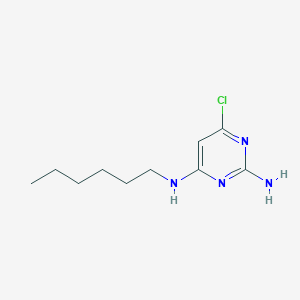

2-Amino-4-hexylamino-6-chloropyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

30182-25-3 |

|---|---|

Molecular Formula |

C10H17ClN4 |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

6-chloro-4-N-hexylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H17ClN4/c1-2-3-4-5-6-13-9-7-8(11)14-10(12)15-9/h7H,2-6H2,1H3,(H3,12,13,14,15) |

InChI Key |

HJYAXTKUKFJWBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC(=NC(=N1)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Hexylamino 6 Chloropyrimidine and Analogous Pyrimidine Derivatives

Foundational Strategies for Pyrimidine (B1678525) Ring Construction

The assembly of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several established and novel methodologies available to chemists. These strategies provide access to the core scaffold, which can be subsequently elaborated to yield target molecules like 2-Amino-4-hexylamino-6-chloropyrimidine.

Cyclocondensation Reactions Utilizing Guanidines and β-Dicarbonyl Precursors

A classical and widely employed method for constructing the 2-aminopyrimidine (B69317) skeleton is the Pinner synthesis, which involves the cyclocondensation of a guanidine-containing compound with a β-dicarbonyl compound or its equivalent. mdpi.com This reaction builds the heterocyclic ring in a single, efficient step.

For the synthesis of precursors to the target compound, this strategy would typically involve reacting guanidine (B92328) with a suitable 1,3-dielectrophile. The resulting 2-aminopyrimidine-4,6-diol can then be subjected to chlorination. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), which converts the hydroxyl groups into chlorides, yielding the key intermediate, 2-amino-4,6-dichloropyrimidine (B145751). mdpi.com This intermediate is pivotal for the subsequent introduction of the hexylamino substituent. The reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride to produce 2,4-diamino-6-chloropyrimidine is a well-documented example of this type of transformation. mdpi.compatsnap.com

Multicomponent Reaction Approaches for Pyrimidine Core Assembly

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. acs.orgfigshare.com Novel MCRs have been developed for the regioselective synthesis of highly substituted pyrimidines. One such sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.orgorganic-chemistry.org

This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations that assemble the pyrimidine ring. acs.orgorganic-chemistry.org The use of alcohols, which can be derived from biomass, marks this as a sustainable synthetic route. acs.orgfigshare.com This methodology is noted for its high regioselectivity and has been used to synthesize numerous pyrimidine derivatives in yields of up to 93%. acs.orgorganic-chemistry.org

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| PN₅P-Ir-pincer complex | Amidine, 3x Alcohols | Unsymmetrically substituted pyrimidines | Up to 93 | acs.orgorganic-chemistry.org |

| Nickel Complex | Alcohols, Amidines | Substituted pyrimidines | - | mdpi.com |

| Copper Catalyst | Ketones, Nitriles | Substituted pyrimidines | - | mdpi.com |

Regioselective Functionalization and Derivatization of Halogenated Pyrimidine Scaffolds

The functionalization of a pre-formed, halogenated pyrimidine ring is a primary strategy for synthesizing derivatives such as this compound. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine Ring Positions (e.g., C-4, C-6)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying chloropyrimidines. The reactivity of the various positions on the pyrimidine ring to nucleophilic attack generally follows the order C-4(6) > C-2 > C-5. acs.org This inherent reactivity profile allows for the selective functionalization of dichloropyrimidines. In a 2-amino-4,6-dichloropyrimidine scaffold, the C-4 and C-6 positions are electronically activated and equivalent, making them prime sites for substitution.

The regioselectivity of SNAr reactions can be influenced by the nature of the nucleophile and the substituents already present on the pyrimidine ring. wuxiapptec.com For instance, while reactions with many nucleophiles favor substitution at the C-4 position in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can shift the preference toward the C-2 position. wuxiapptec.com In the case of 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are at equivalent, highly reactive positions.

Strategic Introduction of Amino and Alkylamino Substituents

The synthesis of this compound is achieved by the strategic mono-substitution of 2-amino-4,6-dichloropyrimidine with hexylamine (B90201). By carefully controlling the reaction stoichiometry (i.e., using one equivalent of the amine), it is possible to selectively replace one of the chlorine atoms, leaving the other intact.

Studies have shown that 2-amino-4,6-dichloropyrimidine can be reacted with a variety of amines to produce mono-substituted products in good to excellent yields. mdpi.comnih.gov These reactions are often carried out by heating the reactants, sometimes in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. mdpi.comnih.gov Solvent-free conditions have also been successfully employed, offering a greener synthetic approach. mdpi.com

The following table summarizes the synthesis of various 2-amino-4-alkylamino-6-chloropyrimidine analogues, demonstrating the general applicability of this method.

| Amine Reactant | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| Various substituted amines | Triethylamine / Solvent-free | 80-90 °C | 6-Chloro-N4-substituted-pyrimidine-2,4-diamine derivatives | Good to Excellent | mdpi.comnih.gov |

| 4-Methoxyaniline | Triethylamine / Solvent-free | 4 h, 80-90 °C | 6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine | 84 | mdpi.com |

| 3-Methoxy-4-methylaniline | Triethylamine / Solvent-free | 4 h, 80-90 °C | 6-Chloro-N4-(3-methoxy-4-methylphenyl)pyrimidine-2,4-diamine | 85 | mdpi.com |

| 5-Chloro-2,4-dimethoxyaniline | Triethylamine / Solvent-free | 5 h, 80-90 °C | 6-Chloro-N4-(5-chloro-2,4-dimethoxyphenyl)pyrimidine-2,4-diamine | 85 | mdpi.com |

Oxidative and Reductive Transformations on Pyrimidine Ring Systems

The pyrimidine ring can undergo various oxidative and reductive transformations, which can be used to modify the scaffold's properties or introduce new functionalities. These reactions are important in both synthetic chemistry and biological catabolism. umich.edu

Oxidative Transformations: The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). mdpi.com However, the pyrimidine nucleus can be sensitive to these conditions, sometimes leading to ring-opening or decomposition. mdpi.com Additionally, the C5-C6 double bond of the pyrimidine ring can be oxidized. For example, pyrimidine nucleosides are readily oxidized by osmium tetroxide. nih.gov In biological systems, enzymes facilitate the oxidation of dihydroorotate (B8406146) to orotate, a key step in pyrimidine biosynthesis. umich.edu

Reductive Transformations: Reduction of the pyrimidine ring typically targets the C5-C6 double bond. Dihydropyrimidine dehydrogenases, for instance, catalyze the reduction of uracil (B121893) and thymine (B56734) to their corresponding dihydro derivatives as part of the reductive catabolic pathway. umich.edu In synthetic chemistry, the N-O bond in pyrimidine N-oxides can be cleaved through catalytic reduction or by using low-valent phosphorus or metal reagents, effectively deoxygenating the ring. mdpi.com

These transformations, while not directly involved in the primary synthesis of this compound, represent important potential modifications of the pyrimidine scaffold, allowing for further diversification of its chemical structure.

Sustainable and Efficient Synthetic Techniques for Pyrimidine Compounds

The synthesis of pyrimidine derivatives, a cornerstone in medicinal chemistry and materials science, has been significantly advanced by the development of sustainable and efficient techniques. These modern methodologies aim to reduce reaction times, increase yields, minimize waste, and utilize environmentally benign conditions, moving away from classical synthetic routes that often require harsh conditions and lengthy procedures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govat.ua This technique utilizes microwave energy to heat reactions, which can lead to dramatic reductions in reaction times, from hours to minutes, along with improved product yields and purity. nih.govorientjchem.org The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. at.uaresearchgate.net

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidines. researchgate.netacs.org For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave irradiation. nih.govnih.gov In a typical procedure, a mixture of 2-amino-4,6-dichloropyrimidine and a substituted amine can be irradiated in a microwave reactor for a short duration (e.g., 15–30 minutes) at elevated temperatures (e.g., 120–140 °C) to yield the desired substituted pyrimidine product. nih.gov This approach avoids the prolonged reaction times often associated with conventional refluxing. orientjchem.org The synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, has also been significantly accelerated using microwave assistance, demonstrating the broad applicability of this technology. orientjchem.orgnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product Type | Conventional Method | Microwave Method | Advantages of MAOS | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Reflux for 12 hours | 100°C for 20 minutes | Drastically reduced reaction time | orientjchem.org |

| Fused Pyrimidinones | Not specified | 80°C for 10 minutes | Short reaction time, good yield | orientjchem.org |

| Imidazo[1,2-a]pyrimidine derivatives | Not specified | 80°C for 30 minutes | Green protocol, one-pot reaction, good yields (46-80%) | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Annulations)

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the construction of complex molecules, including pyrimidine derivatives. nih.gov These methods are valued for their high selectivity and functional group tolerance. mdpi.com Catalysts based on metals like palladium, copper, and nickel are frequently employed for C-C and C-N bond formation, which are crucial steps in diversifying the pyrimidine core. mdpi.comresearchgate.net

A notable example is the copper-catalyzed [3+3] annulation of saturated ketones with amidines to form structurally important pyrimidines. acs.org This process involves a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization, starting from readily available materials. acs.org Similarly, palladium-catalyzed Suzuki cross-coupling reactions are widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. researchgate.net For instance, 6-chloro-2,4-diaminopyrimidine can be coupled with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to produce 6-aryl-2,4-diaminopyrimidines in high yields. researchgate.net

Electrochemical methods employing metal catalysts also represent a mild and efficient route. A nickel-catalyzed electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has been developed, using a sacrificial iron anode to generate novel 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov

Table 2: Overview of Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Copper(II) | [3+3] Cycloaddition | Alkynes, Amidines/Guanidines | Substituted Pyrimidines | mdpi.com |

| Copper | [3+3] Annulation | Saturated Ketones, Amidines | Substituted Pyrimidines | acs.org |

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | 6-chloro-2,4-diaminopyrimidine, Aryl boronic acids | 6-Aryl-2,4-diaminopyrimidines | researchgate.net |

Application of Nanocatalysis and Organocatalysis in Pyrimidine Synthesis

In the quest for greener and more efficient synthetic protocols, both nanocatalysis and organocatalysis have gained significant attention. These fields offer unique advantages, such as high efficiency, selectivity, and the potential for catalyst recycling.

Nanocatalysis involves the use of catalytic materials in the nanometer size range, which provides a large surface area and enhanced catalytic activity. nih.gov Magnetic nanocatalysts, in particular, are attractive because they can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles, aligning with the principles of green chemistry. nih.govnih.govresearchgate.net For example, biogenic nickel oxide nanoparticles (NiO NPs) have been shown to be a highly efficient catalyst for the one-pot synthesis of pyridopyrimidine derivatives under aqueous conditions. nih.gov Similarly, Fe₃O₄ magnetic nanoparticles have been successfully used for the green synthesis of various pyridopyrimidine series, offering an economic and simple protocol. rsc.org

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. tandfonline.com These catalysts often operate under mild conditions and can be used in environmentally friendly solvents like water. tandfonline.comtandfonline.com An effective one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives employs 2-aminoethanesulfonic acid (taurine) as a reusable organocatalyst in water. tandfonline.comtandfonline.com This method is noted for its operational simplicity, easy workup, and good to excellent yields. tandfonline.com The enantioselective synthesis of pyrimidine derivatives has also been achieved using organocatalysts, such as diarylprolinol silyl (B83357) ethers, in aza-Michael reactions to produce chiral acyclic pyrimidine nucleosides with excellent enantioselectivities. rsc.org

Table 3: Examples of Nanocatalysts and Organocatalysts in Pyrimidine Synthesis

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | Nickel Oxide Nanoparticles (NiO NPs) | One-pot synthesis of pyridopyrimidines | High efficiency, aqueous conditions, recyclable catalyst | nih.gov |

| Nanocatalyst | Fe₃O₄ Magnetic Nanoparticles | Synthesis of pyridopyrimidines | Economic, simple, green protocol, easy separation | rsc.org |

| Organocatalyst | 2-Aminoethanesulfonic acid (Taurine) | One-pot synthesis of dihydropyrido[2,3-d]pyrimidines | Green solvent (water), catalyst reusability, high yields | tandfonline.comtandfonline.com |

Deconstruction-Reconstruction Strategies for Pyrimidine Core Diversification

A novel and powerful approach for the diversification of complex molecules containing a pyrimidine core is the deconstruction-reconstruction strategy. nih.govrepec.orgnih.gov This method is particularly valuable in structure-activity relationship (SAR) studies, which are fundamental to drug discovery and agrochemical development. nih.govnih.gov Instead of building a molecule from scratch, this strategy involves taking an existing, often complex, pyrimidine-containing compound and chemically transforming it into a versatile building block, which can then be "reconstructed" into a variety of new heterocyclic structures. nih.govresearchgate.net

The key steps of this strategy are as follows:

Activation: The pyrimidine ring is first activated by converting it into a more reactive N-arylpyrimidinium salt. nih.govnih.govresearchgate.net

Deconstruction: This activated salt is then cleaved, breaking open the pyrimidine ring to form a three-carbon iminoenamine building block. nih.govrepec.org This intermediate effectively serves as a surrogate for a 1,3-dicarbonyl compound. nih.gov

Reconstruction: The versatile iminoenamine intermediate can then be used in various classical heterocycle-forming cyclization reactions. nih.govnih.gov By reacting it with different components, a wide range of new heterocycles, such as substituted pyrimidines, pyridines, and various azoles (e.g., pyrazoles, 1,2-oxazoles), can be synthesized. nih.govresearchgate.net

This approach allows for the modification of the core scaffold of a molecule, a process often referred to as "scaffold hopping." researchgate.net It enables the creation of analogues that would be difficult to access through traditional synthetic methods, especially at late stages of development when dealing with complex structures. nih.govnih.gov This deconstruction-reconstruction sequence provides a strategic way to explore chemical space around a known active compound, facilitating the optimization of its properties. nih.govrepec.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-4,6-dichloropyrimidine |

| This compound |

| 2-aminoethanesulfonic acid (taurine) |

| 6-Aryl-2,4-diaminopyrimidines |

| 6-chloro-2,4-diaminopyrimidine |

| Aryl boronic acids |

| Diarylprolinol triphenylsilyl ether |

| Fe₃O₄ (Iron(II,III) oxide) |

| Iminoenamine |

| N-arylpyrimidinium salt |

| Nickel oxide (NiO) |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Pyrazoles |

| Pyridines |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Amino 4 Hexylamino 6 Chloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Pyrimidine (B1678525) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong external magnetic field. By absorbing and re-emitting electromagnetic radiation at specific frequencies (resonance frequencies), these nuclei provide detailed information about their local chemical environment, connectivity, and spatial relationships within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for identifying the different types of protons and carbons in a molecule and the electronic environment surrounding them.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Amino-4-hexylamino-6-chloropyrimidine provides a wealth of information. The chemical shift (δ) of each proton signal indicates its electronic environment; protons near electronegative atoms or groups (like the pyrimidine ring nitrogens and the chlorine atom) are deshielded and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents. Finally, spin-spin splitting patterns reveal the number of neighboring protons, following the n+1 rule.

For this compound, the spectrum would be expected to show distinct signals for the pyrimidine ring proton (H-5), the protons of the two amino groups (-NH₂ and -NH-), and the various methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the hexyl chain. nih.gov The amino protons often appear as broad singlets due to quadrupole broadening and chemical exchange. semanticscholar.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Given the molecular symmetry, each carbon atom in this compound is unique and would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons within the heterocyclic ring appear significantly downfield due to the influence of the nitrogen atoms and the chlorine substituent. nih.gov The aliphatic carbons of the hexyl chain appear upfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous substituted pyrimidines. nih.govmdpi.comnih.gov

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H) | Notes |

|---|---|---|---|---|---|

| 2 | C | - | ~163.5 | - | Quaternary carbon attached to -NH₂ |

| - | -NH₂ | ~6.5 (broad s) | - | Singlet | Attached to C2 |

| 4 | C | - | ~162.8 | - | Quaternary carbon attached to -NH-Hexyl |

| - | -NH- | ~5.5 (broad t) | - | Triplet | Attached to C4 and Hexyl-C1' |

| 5 | C-H | ~5.9 | ~94.0 | Singlet | Aromatic proton on pyrimidine ring |

| 6 | C | - | ~157.5 | - | Quaternary carbon attached to -Cl |

| 1' (Hexyl) | -CH₂- | ~3.3 | ~43.0 | Quartet | Adjacent to -NH |

| 2' (Hexyl) | -CH₂- | ~1.6 | ~31.5 | Quintet | Aliphatic chain |

| 3' (Hexyl) | -CH₂- | ~1.3 | ~26.8 | Quintet | Aliphatic chain |

| 4' (Hexyl) | -CH₂- | ~1.3 | ~29.0 | Quintet | Aliphatic chain |

| 5' (Hexyl) | -CH₂- | ~1.3 | ~22.6 | Quintet | Aliphatic chain |

| 6' (Hexyl) | -CH₃ | ~0.9 | ~14.1 | Triplet | Terminal methyl group |

While 1D NMR identifies the components of a molecule, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton resonating at δ₁ is spin-coupled to the proton at δ₂. For this compound, COSY would be invaluable for confirming the connectivity of the hexyl chain, showing correlations between adjacent methylene groups (e.g., H-1' with H-2', H-2' with H-3', and so on). It would also show a correlation between the N-H proton of the hexylamino group and the adjacent methylene protons (H-1').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is bonded. This technique allows for the unambiguous assignment of each protonated carbon in the molecule, for instance, linking the ¹H signal at ~5.9 ppm to the ¹³C signal at ~94.0 ppm, confirming their assignment to the C5-H5 unit of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the pyrimidine proton H-5 to carbons C4 and C6. Furthermore, correlations from the hexylamino N-H proton to C4 of the pyrimidine ring and C1' and C2' of the hexyl chain would firmly establish the connection point of the alkyl substituent.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

In FT-IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, scissoring). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, FT-IR is excellent for identifying key functional groups. core.ac.uk The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amino groups are expected in the 3500-3200 cm⁻¹ region. C-H stretching vibrations from the aliphatic hexyl chain will appear just below 3000 cm⁻¹. The region between 1650-1400 cm⁻¹ is characteristic of pyrimidine ring stretching vibrations (C=C and C=N) and N-H bending modes. ijirset.com The C-Cl stretching vibration is typically observed in the lower frequency "fingerprint" region, around 800-600 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds (like C-C) often give strong Raman signals. For the target compound, the symmetric breathing modes of the pyrimidine ring are expected to be prominent in the Raman spectrum. ijfans.org

The table below summarizes the expected characteristic vibrational frequencies for this compound. core.ac.uknih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3500 - 3200 | FT-IR, Raman | From -NH₂ and -NH- groups |

| C-H stretch (aliphatic) | 2960 - 2850 | FT-IR, Raman | From hexyl chain |

| C=N / C=C stretch (ring) | 1650 - 1550 | FT-IR, Raman | Characteristic of the pyrimidine ring |

| N-H bend (scissoring) | 1640 - 1580 | FT-IR | From -NH₂ group |

| C-H bend (aliphatic) | 1470 - 1370 | FT-IR | From hexyl chain |

| C-N stretch | 1350 - 1250 | FT-IR | Amino group to ring bond |

| Ring Breathing Mode | ~1000 | Raman | Symmetric vibration of the pyrimidine ring |

| C-Cl stretch | 800 - 600 | FT-IR | Carbon-chlorine bond vibration |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. For this compound (C₁₀H₁₆ClN₅), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, akin to assembling a puzzle from its pieces. nih.gov Key fragmentation pathways for this molecule would likely involve:

Loss of the hexyl chain via cleavage of the C4-N bond.

Alpha-cleavage within the hexyl group, leading to the loss of smaller alkyl radicals.

Fragmentation of the pyrimidine ring itself, though this is often less favorable than side-chain cleavage. unito.it

The presence of chlorine would be evident from a characteristic isotopic pattern for chlorine-containing fragments (an M+2 peak approximately one-third the intensity of the M peak).

The analysis of these fragments helps to confirm the connectivity of the substituents to the pyrimidine core.

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound, offering a complete picture of its solid-state conformation.

Methodology Overview: In a typical X-ray diffraction experiment, a single crystal of the target compound is bombarded with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined.

Expected Structural Insights: For this compound, X-ray crystallography would reveal:

Planarity of the Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems.

Bond Lengths and Angles: Precise measurements of the carbon-nitrogen and carbon-carbon bonds within the pyrimidine ring, as well as the C-Cl, C-NH2, and C-NH(hexyl) bonds, would provide insight into the electronic distribution and hybridization within the molecule.

Conformation of the Hexyl Group: The conformation of the flexible hexylamino side chain in the solid state would be determined, including the torsion angles along the carbon chain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The amino groups are strong hydrogen bond donors, and the nitrogen atoms of the pyrimidine ring are potential acceptors. These interactions would be meticulously mapped.

Crystallographic Data of a Related Compound: In the absence of specific crystallographic data for this compound, we can examine the data for the closely related compound, 2,4-Diamino-6-chloropyrimidine , to understand the core pyrimidine structure. Data for this compound is available in the Crystallography Open Database (COD). nih.gov

Interactive Data Table: Crystallographic Parameters for 2,4-Diamino-6-chloropyrimidine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.526 |

| b (Å) | 14.041 |

| c (Å) | 5.101 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is for 2,4-Diamino-6-chloropyrimidine and serves as a model for the expected crystal system and unit cell parameters of similar pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum provides information about the extent of conjugation and the types of electronic transitions occurring.

Expected Electronic Transitions: The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems, such as the pyrimidine ring.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Influence of Substituents: The amino (-NH2) and hexylamino (-NH(C6H13)) groups are auxochromes, meaning they can influence the absorption maximum (λmax) and the intensity of the absorption. These electron-donating groups can cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity. The chlorine atom, being an electron-withdrawing group, can also influence the electronic transitions.

UV-Vis Spectral Data of Related Compounds: While a specific spectrum for this compound is not available, data from related pyrimidine and pyridine (B92270) derivatives can provide an estimate of its expected absorption maxima. For instance, 2-amino-5-chloropyridine (B124133) exhibits a cut-off wavelength at 348 nm. researchgate.net 2-Amino-4-methylpyrimidine shows absorption maxima in the UV region. nist.gov

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 250 - 350 | High |

| n → π | 300 - 400 | Low to Medium |

Note: These are estimated values based on the general electronic properties of substituted aminopyrimidines.

By combining the precise structural details from X-ray crystallography with the electronic insights from UV-Vis spectroscopy, a comprehensive understanding of the molecular structure and electronic properties of this compound can be achieved.

Mechanistic Investigations into the Chemical Reactivity and Transformation Pathways of 2 Amino 4 Hexylamino 6 Chloropyrimidine

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The kinetics of nucleophilic aromatic substitution on the 2-Amino-4-hexylamino-6-chloropyrimidine ring are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, the reaction follows a second-order rate law, being first order in both the pyrimidine (B1678525) substrate and the nucleophile. The reaction proceeds through a two-step mechanism involving a high-energy intermediate known as the Meisenheimer complex.

Table 1: Representative Kinetic and Thermodynamic Data for the Nucleophilic Substitution of a Substituted Chloropyrimidine

| Reaction Parameter | Value |

| Rate Constant (k) at 298 K | 1.5 x 10-4 M-1s-1 |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol |

| Entropy of Reaction (ΔS) | -80 J/mol·K |

Note: The data in this table are illustrative and represent typical values for SNAr reactions of related chloropyrimidines. Specific experimental values for this compound may vary.

Analysis of Regioselectivity and Stereoselectivity in Pyrimidine Functionalizations

In pyrimidine systems, the positions C-2, C-4, and C-6 are electron-deficient due to the presence of the two ring nitrogen atoms and are thus susceptible to nucleophilic attack. For this compound, the chlorine atom at the 6-position is the primary site for nucleophilic substitution. This regioselectivity is dictated by the electronic activation provided by the adjacent ring nitrogen and the nature of the chloro group as a good leaving group.

The amino group at C-2 and the hexylamino group at C-4 can influence the regioselectivity of further functionalization. Their electron-donating nature can direct electrophilic attack, should such reactions be forced, to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. However, under nucleophilic substitution conditions, the focus remains on the displacement of the chloro group.

Stereoselectivity is generally not a consideration in the functionalization of this compound unless a chiral nucleophile or a chiral catalyst is employed. The pyrimidine ring itself is planar and achiral. If a chiral nucleophile is used, the reaction could potentially lead to the formation of diastereomers, and the ratio of these diastereomers would depend on the steric and electronic interactions in the transition state.

Identification and Characterization of Reaction Intermediates

The key intermediate in the nucleophilic aromatic substitution of this compound is the Meisenheimer complex. This intermediate is formed by the addition of the nucleophile to the carbon atom at the 6-position, breaking the aromaticity of the pyrimidine ring. The negative charge is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

The structure of the Meisenheimer complex can be represented as a resonance hybrid, with the negative charge distributed across the ring. The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-donating amino and hexylamino groups can have a modest destabilizing effect on the negatively charged intermediate, but this is generally outweighed by the strong stabilizing effect of the ring nitrogens.

The Meisenheimer complex is typically a transient species and is not usually isolated. Its existence is often inferred from kinetic studies and computational modeling. In some cases, with highly stabilized systems, analogous intermediates have been observed spectroscopically at low temperatures.

Influence of Substituent Effects on Pyrimidine Reactivity and Stability

The reactivity and stability of the this compound molecule are significantly influenced by its substituents.

Chloro (-Cl) Group: The chlorine atom is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary role in the reactivity of this molecule is as a good leaving group in nucleophilic aromatic substitution reactions. The inductive effect of the chlorine atom further contributes to the electron deficiency of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

Table 2: Summary of Substituent Effects on the Reactivity of the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | C-2 | +R, -I (overall donating) | Activates towards electrophilic substitution (at C-5), slightly deactivates towards nucleophilic substitution. |

| Hexylamino (-NHC6H13) | C-4 | +R, -I (overall donating) | Activates towards electrophilic substitution (at C-5), slightly deactivates towards nucleophilic substitution. |

| Chloro (-Cl) | C-6 | -I, +R (overall withdrawing) | Activates towards nucleophilic substitution at C-6 and serves as a good leaving group. |

Explorations into the Biological Activity Mechanisms of Substituted Pyrimidines, with a Focus on 2 Amino 4 Hexylamino 6 Chloropyrimidine Analogs in Vitro and Theoretical Studies

Molecular Recognition and Binding Interactions with Biochemical Targets

The interaction of small molecules with biological macromolecules is the foundational step for eliciting a pharmacological response. For substituted pyrimidines, these interactions are governed by the nature and position of various functional groups on the pyrimidine (B1678525) ring.

In Vitro Receptor Binding Assays and Ligand-Protein Interaction Studies

Computational Molecular Docking and Dynamics Simulations for Target Prediction

In the absence of experimental data, computational methods such as molecular docking serve as powerful tools to predict the potential biological targets of novel compounds. Molecular docking studies on various 2-aminopyrimidine (B69317) derivatives have revealed their potential to bind to the active sites of several enzymes implicated in disease pathways. journaljpri.com

For a molecule like 2-Amino-4-hexylamino-6-chloropyrimidine, docking simulations could elucidate its binding mode within an enzyme's active site. Key interactions would likely involve hydrogen bonding from the 2-amino group and the nitrogen atoms in the pyrimidine ring with polar amino acid residues. The hexylamino side chain could form van der Waals interactions within hydrophobic regions of the binding pocket, while the chlorine atom might participate in halogen bonding or other specific interactions. The outcomes of such in silico studies can guide the selection of appropriate in vitro assays for experimental validation.

A hypothetical molecular docking study of this compound with a generic enzyme active site might reveal the following interactions:

| Functional Group of Ligand | Potential Interacting Residue (Enzyme) | Type of Interaction |

| 2-Amino group | Aspartate, Glutamate | Hydrogen Bond |

| Pyrimidine Ring Nitrogen | Serine, Threonine | Hydrogen Bond |

| 6-Chloro group | Phenylalanine, Leucine | Hydrophobic/Halogen Bond |

| 4-Hexylamino group | Valine, Isoleucine | Hydrophobic |

This table is a generalized representation and actual interactions would depend on the specific target protein.

Investigations into Enzyme Inhibition Mechanisms (e.g., COX enzymes, Pf-DHFR)

Substituted pyrimidines have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes and dihydrofolate reductase (DHFR).

COX Enzymes: Certain pyrimidine derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain. mdpi.comnih.gov Molecular docking studies of dihydropyrimidone derivatives have suggested that these compounds can bind to the active site of COX-2. journaljpri.comrsc.org The anti-inflammatory potential of this compound analogs could be attributed to a similar mechanism, where the molecule occupies the COX-2 active site, preventing the binding of its natural substrate, arachidonic acid.

Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR): The 2,4-diaminopyrimidine (B92962) scaffold is a well-known pharmacophore for the inhibition of DHFR, an essential enzyme in folate metabolism for many organisms, including the malaria parasite Plasmodium falciparum. While specific data on this compound is unavailable, molecular docking studies on other 2,4-diamino derivatives have provided insights into their binding mechanisms with human DHFR. nih.govnih.govresearchgate.net The 2-amino group and a ring nitrogen typically form crucial hydrogen bonds with key residues in the active site, mimicking the binding of the natural substrate, dihydrofolate. The nature of the substituent at the 4-position can significantly influence the potency and selectivity of inhibition. The hexylamino group in the target compound could potentially enhance binding affinity through hydrophobic interactions within the enzyme's active site.

In Vitro Cellular Activity Assessments and Associated Molecular Pathways

Beyond direct enzyme inhibition, the biological effects of substituted pyrimidines are also evaluated in cellular models to understand their impact on molecular pathways related to various physiological and pathological processes.

Evaluation of Antioxidant Mechanisms (e.g., Radical Scavenging Assays)

Several pyrimidine derivatives have been reported to possess antioxidant properties. mdpi.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate this activity. The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of amino and other electron-donating groups on the pyrimidine ring can enhance this activity. For this compound, the 2-amino group could be a key contributor to its potential radical scavenging capabilities.

A study on novel pyrimidine acrylamides demonstrated moderate antioxidant activity in the DPPH assay and good lipid peroxidation inhibition potential. mdpi.com This suggests that analogs of this compound might also exhibit protective effects against oxidative stress at the cellular level.

Anti-inflammatory Response Pathways in Cellular Models

The anti-inflammatory activity of pyrimidine derivatives has been demonstrated in various cellular models. researchgate.netresearchgate.net One of the primary mechanisms underlying this activity is the inhibition of pro-inflammatory mediators. For instance, some pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) in lipopolysaccharide (LPS)-stimulated macrophages.

The potential anti-inflammatory effects of this compound analogs could be mediated through the modulation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds could suppress the expression of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

Below is a hypothetical representation of the potential anti-inflammatory activity of a this compound analog in a cellular assay:

| Assay | Cell Line | Stimulant | Measured Parameter | Potential Outcome of Analog Treatment |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) Production | Reduction in NO levels |

| ELISA | THP-1 | LPS | Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Levels | Decrease in cytokine secretion |

| Western Blot | Macrophages | LPS | Expression of iNOS and COX-2 | Downregulation of protein expression |

This table is illustrative and based on the activities of other substituted pyrimidine derivatives.

Antiplasmodial Activity Mechanisms Against Parasitic Strains

While direct studies on the antiplasmodial activity of this compound are not extensively documented, research on structurally related 2-aminopyrimidine-based compounds offers valuable insights into their potential mechanisms against parasitic strains like Plasmodium falciparum, the causative agent of malaria.

The antiplasmodial action of pyrimidine derivatives is often attributed to their ability to interfere with critical parasitic metabolic pathways. One of the primary targets is the dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of nucleic acids and some amino acids. nih.gov Inhibition of P. falciparum DHFR (PfDHFR) disrupts the parasite's ability to replicate its DNA, leading to its death. nih.gov

Hybrid molecules combining the 2-aminopyrimidine core with other pharmacophores, such as 4-aminoquinoline (B48711), have shown potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov These hybrid compounds are thought to possess a dual mechanism of action. The 4-aminoquinoline moiety can interfere with heme detoxification in the parasite's food vacuole, a well-established mechanism for quinoline-based antimalarials. nih.gov Simultaneously, the 2-aminopyrimidine portion can target PfDHFR.

Molecular docking studies have suggested that these pyrimidine derivatives can fit into the active site of PfDHFR, forming stabilizing interactions that inhibit its function. nih.gov Furthermore, these compounds have been observed to bind to heme and parasitic DNA, particularly AT-rich sequences, suggesting multiple modes of action that could circumvent drug resistance mechanisms. nih.gov The lipophilicity and the nature of the linker connecting the two pharmacophores play a crucial role in their antiplasmodial potency.

Anticancer Mechanisms: In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines

The anticancer potential of 2-amino-4-substituted-6-chloropyrimidine analogs has been explored against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Studies on 2-amino-4-aryl-pyrimidine derivatives have demonstrated their ability to trigger mitochondrial-related apoptosis. rsc.org This is achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (MMP). rsc.org The upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, along with the activation of the caspase cascade, are key events in this process. rsc.org

Furthermore, these pyrimidine derivatives have been shown to interfere with crucial signaling pathways that regulate cell growth and survival. For instance, some analogs can simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are often hyperactivated in cancer. rsc.org Molecular docking studies have identified potential kinase targets, such as MEK1, for these compounds. rsc.org

In vitro cytotoxicity assays have been conducted on various cancer cell lines, including human colon colorectal (HCT116) and breast cancer (MCF7) cells, revealing the dose-dependent cytotoxic effects of these compounds. nih.gov

Table 1: In Vitro Anticancer Activity of 2-Amino-4-substituted-pyrimidine Derivatives

| Compound Analogue | Cancer Cell Line | EC50 (µM) |

|---|---|---|

| Derivative with 4-(bromophenyl)piperazine at C4 | HCT116 | 89.24 ± 1.36 |

| Derivative with 4-(bromophenyl)piperazine at C4 | MCF7 | 89.37 ± 1.17 |

| Derivative with 4-methylpiperazine at C4 | HCT116 | 209.17 ± 1.23 |

| Derivative with 4-methylpiperazine at C4 | MCF7 | 221.91 ± 1.37 |

Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Antiviral Mechanisms: In Vitro Studies and Viral Protein Interaction Analysis

The exploration of this compound analogs as antiviral agents is an emerging area of research. Theoretical studies, particularly molecular docking, have been employed to predict their potential interaction with viral proteins.

One such study investigated the potential of 2-amino-4-chloro-pyrimidine derivatives against the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.gov The results indicated that these compounds could have a superior or equivalent affinity for the 3CLpro active site compared to known inhibitors. nih.gov The binding is predicted to be stabilized by hydrogen bonds with key amino acid residues in the protease's active site. nih.gov The derivative with a bromophenyl piperazine (B1678402) moiety at the 4-position showed the highest binding energy score in these computational models. nih.gov

While these in silico results are promising, further in vitro and in vivo studies are necessary to validate the antiviral efficacy and elucidate the precise mechanism of action of these pyrimidine derivatives against various viruses. A study on 4-alkylamino-6-(2-hydroxyethyl)-2-methylthiopyrimidines has shown their potential as inhibitors of the Rubella virus, with activity in the micromolar range. nih.gov

Antibacterial and Antifungal Activity Mechanisms

The antimicrobial properties of substituted pyrimidines and related heterocyclic compounds have been a subject of interest. While specific studies on this compound are limited, research on analogous structures provides a basis for understanding their potential mechanisms.

The antibacterial and antifungal activity of these compounds is likely due to their ability to interfere with essential microbial processes. For instance, they may inhibit enzymes crucial for cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of the molecule, often influenced by the nature of the substituent at the 4-position, can play a significant role in its ability to penetrate the microbial cell membrane.

Studies on 2-amino-4-chloropyridine (B16104) derivatives, which share a similar structural motif, have shown modest to significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.netresearchgate.net The mechanism is thought to involve the disruption of cellular functions, leading to the inhibition of growth or cell death.

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation and Rational Design

Identification of Key Structural Features for Desired Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2-amino-4-alkylamino-6-chloropyrimidine analogs, several key structural features have been identified as important for their various biological effects.

Substitution at the 4-Position: The nature of the substituent at the 4-position of the pyrimidine ring is a major determinant of biological activity.

For Anticancer Activity: The presence of a piperazine ring, particularly with a bromophenyl group, has been associated with higher cytotoxicity in cancer cell lines. nih.gov

For Antiviral Activity: The length and branching of the alkylamino chain at the C4 position can influence antiviral potency. Studies on related pyrimidines suggest that branching, volume, and lipophilicity of this substituent are key factors. nih.gov

For Antiplasmodial Activity: The presence of a linker and a second pharmacophore (like 4-aminoquinoline) attached to the amino group at C4 can lead to potent antiplasmodial agents. nih.gov

The 2-Amino Group: The free amino group at the 2-position is often considered essential for forming key interactions, such as hydrogen bonds, with biological targets like enzyme active sites.

Design Principles for Novel Pyrimidine Derivatives with Tuned Activity

Based on the available SAR data, several design principles can be proposed for the development of novel pyrimidine derivatives with enhanced and specific biological activities.

Modulation of Lipophilicity: The lipophilicity of the molecule, largely determined by the substituent at the 4-position, can be fine-tuned to optimize cell permeability and target engagement. For instance, increasing the length of the alkyl chain in the 4-alkylamino group can increase lipophilicity, which may enhance antimicrobial activity up to a certain point. nih.gov

Introduction of Specific Moieties: The incorporation of specific chemical groups can direct the molecule to particular biological targets. For example, adding aryl or heteroaryl groups can facilitate π-π stacking interactions with aromatic residues in enzyme active sites.

Hybrid Molecule Approach: Combining the 2-aminopyrimidine scaffold with other known pharmacophores can lead to hybrid molecules with dual mechanisms of action. This is a promising strategy to overcome drug resistance, as seen in the case of antiplasmodial agents. nih.gov

Conformational Rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to a biological target, potentially increasing potency and selectivity.

By applying these design principles, medicinal chemists can rationally design and synthesize new generations of this compound analogs with improved therapeutic profiles for a range of diseases.

Applications of the 2 Amino 4 Hexylamino 6 Chloropyrimidine Scaffold in Advanced Chemical Systems

Utilization as a Building Block in Complex Heterocyclic Synthesis

The 2-Amino-4-hexylamino-6-chloropyrimidine scaffold is a prime candidate for the construction of a diverse array of complex heterocyclic compounds. The reactivity of the chlorine atom at the 6-position is the key to its utility, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups and the building of larger, more elaborate molecular architectures.

One common synthetic strategy involves the displacement of the chloro group with a variety of nucleophiles. For instance, reaction with amines, thiols, or alcohols can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility enables the synthesis of a wide range of substituted pyrimidine (B1678525) derivatives.

A general approach to synthesize derivatives from the this compound scaffold would be to start with a more readily available precursor like 2-amino-4,6-dichloropyrimidine (B145751). nih.gov A selective nucleophilic substitution with hexylamine (B90201) would yield the desired this compound. Subsequently, the remaining chlorine atom can be displaced by another nucleophile to introduce further diversity. Microwave-assisted synthesis has been shown to be an efficient method for creating derivatives of 2-amino-4-chloro-pyrimidine compounds. nih.gov

Table 1: Examples of Potential Heterocyclic Systems Derived from this compound

| Nucleophile | Resulting Heterocyclic Core | Potential Application Area |

| Substituted anilines | Di- and tri-substituted pyrimidines | Medicinal Chemistry |

| Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidines | Kinase Inhibitors |

| Guanidine (B92328) | Pteridines | Biologically Active Molecules |

| Thiourea | Thiazolo[5,4-d]pyrimidines | Antimicrobial Agents |

The amino groups present on the scaffold can also participate in further chemical transformations, such as acylation or condensation reactions, adding another layer of complexity to the molecules that can be generated.

Potential in Materials Science and Functional Molecule Design (e.g., Dyes, Sensors)

While specific applications of this compound in materials science are not extensively documented, the inherent properties of the pyrimidine core suggest significant potential. The nitrogen-rich pyrimidine ring can be a key component in the design of functional molecules like dyes and chemical sensors.

The amino groups on the pyrimidine ring can act as powerful auxochromes, which can modulate the color of a dye molecule. By extending the conjugation of the system through reactions at the 6-position, it is possible to create a variety of chromophores with tailored absorption and emission properties. The hexyl group can also influence the solubility and aggregation behavior of such molecules, which is a critical factor in their application.

In the realm of chemical sensors, the pyrimidine scaffold can be functionalized with specific recognition units. The nitrogen atoms in the pyrimidine ring and the amino substituents can act as binding sites for metal ions or other analytes. Upon binding, a change in the electronic properties of the molecule could lead to a detectable signal, such as a change in color or fluorescence.

Table 2: Potential Functional Molecules Based on the this compound Scaffold

| Functional Molecule Type | Design Strategy | Potential Sensing/Application Target |

| Azo Dyes | Diazotization of the 2-amino group and coupling with an aromatic compound. | pH indicators, textile dyes |

| Fluorescent Probes | Annulation with aromatic rings to create a rigid, conjugated system. | Metal ions, biomolecules |

| Corrosion Inhibitors | Adsorption onto metal surfaces via nitrogen atoms. | Protection of mild steel |

Role in Agrochemical Research as a Scaffold for Active Compounds

The pyrimidine ring is a well-established pharmacophore in agrochemical research, with numerous commercial herbicides, fungicides, and insecticides containing this heterocyclic core. The this compound scaffold serves as a valuable starting point for the discovery of new agrochemically active compounds. entrepreneur-cn.comsarchemlabs.com

The chlorine atom at the 6-position is a key feature, as it can be readily displaced to introduce a wide range of substituents, allowing for the fine-tuning of the biological activity and physicochemical properties of the resulting molecules. The hexylamino group can contribute to the lipophilicity of the molecule, which can be crucial for its uptake and transport within the target organism.

Research in this area would typically involve the synthesis of a library of derivatives where the chloro group is replaced by various moieties, followed by screening for biological activity against a panel of relevant pests and pathogens. For instance, 2-amino-4-chloro-6-methylpyrimidine (B145687) has been identified as a nitrification inhibitor. sigmaaldrich.com

Contribution to Chemical Library Synthesis for High-Throughput Screening in Discovery Programs

In modern drug and agrochemical discovery, high-throughput screening (HTS) of large and diverse chemical libraries is a cornerstone of the lead identification process. The this compound scaffold is an excellent platform for the generation of such libraries due to its synthetic tractability and the ability to introduce multiple points of diversity.

The synthesis of a chemical library based on this scaffold would typically involve a combinatorial approach. Starting from a common intermediate, a variety of building blocks can be introduced at the 6-position through nucleophilic substitution. This allows for the rapid generation of a large number of structurally related but distinct compounds.

The general synthetic route for creating derivatives of 2-aminopyrimidine (B69317) involves the reaction of 2-amino-4,6-dichloropyrimidine with different amines in the presence of triethylamine (B128534) under solvent-free conditions. nih.gov This straightforward and high-yielding protocol is amenable to parallel synthesis techniques, making it ideal for library production. The resulting library of compounds can then be screened against a range of biological targets to identify novel hits for further optimization.

Advanced Analytical Methodologies for the Detection and Quantification of Pyrimidine Compounds in Chemical Systems Non Biological Matrix Focus

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are central to the analysis of pyrimidine (B1678525) derivatives, providing powerful separation capabilities based on the differential partitioning of analytes between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation of pyrimidine compounds, particularly for those that are non-volatile or thermally labile. researchgate.net Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, can be adjusted to optimize the retention and resolution of the target compound. For ionizable compounds such as aminopyrimidines, pH control of the mobile phase and the use of buffers are critical for achieving reproducible results. sielc.com

| Parameter | Condition 1 (Aminopyridine Isomers) | Condition 2 (Chloropyridine Derivative) sielc.com |

|---|---|---|

| Column | SHARC 1 (3.2x100 mm, 5 µm) sielc.com | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile/Methanol with Formic Acid and Ammonium Formate sielc.com | Water/Acetonitrile with Sulfuric Acid sielc.com |

| Detection | UV at 270 nm sielc.com | UV at 200 nm sielc.com |

| Flow Rate | 1.0 ml/min sielc.com | 1.0 ml/min sielc.com |

Gas Chromatography (GC):

For volatile and thermally stable pyrimidine derivatives, GC offers high resolution and sensitivity. semanticscholar.org The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Due to the polarity and potential for hydrogen bonding of aminopyrimidine compounds, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape. semanticscholar.orgresearchgate.net The choice of the stationary phase is critical, with a variety of polarities available to suit different analytes.

| Parameter | Condition (General Pyrimidines) semanticscholar.org |

|---|---|

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) semanticscholar.org |

| Carrier Gas | Nitrogen semanticscholar.org |

| Temperature Program | Initial 80-120°C, ramped to a final temperature semanticscholar.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) semanticscholar.org |

Electrophoretic Separation Methods

Capillary electrophoresis (CE) has emerged as a powerful alternative to chromatographic methods for the separation of charged species, including many pyrimidine derivatives. wikipedia.org CE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov The separation in CE is based on the differential migration of ions in an electric field. For neutral compounds or to enhance selectivity, modifiers such as cyclodextrins or micelles can be added to the background electrolyte. nih.gov Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is well-suited for the analysis of ionizable pyrimidine compounds. researchgate.net

| Parameter | Typical Conditions nih.gov |

|---|---|

| Capillary | Fused silica |

| Background Electrolyte | Phosphate or borate buffer |

| Modifiers | Cyclodextrins (e.g., β-cyclodextrin) for enhanced selectivity nih.gov |

| Applied Voltage | 15-30 kV |

| Detection | UV-Vis |

Hyphenated Techniques for Enhanced Resolution and Identification

To overcome the limitations of individual analytical techniques and to handle complex matrices, hyphenated systems that couple a separation method with a spectroscopic detection method are widely used. ijpsjournal.com These techniques provide both high-resolution separation and definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is particularly valuable for the analysis of pyrimidine compounds in environmental and pharmaceutical samples. labmanager.com The interface between the LC and the MS is a critical component, with electrospray ionization (ESI) being a common choice for polar and ionizable molecules. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity by monitoring specific fragmentation transitions.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It combines the high-resolution separation of GC with the powerful identification capabilities of MS. nih.gov The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for confident identification by comparison with spectral libraries.

Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Fluorescence, Mass Spectrometry Detection)

Spectroscopic methods are essential for the detection and quantification of pyrimidine compounds following separation. The choice of detector depends on the intrinsic properties of the analyte and the required sensitivity.

UV-Vis Spectroscopy:

Many pyrimidine derivatives exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to the presence of the aromatic pyrimidine ring and various chromophoric substituents. UV-Vis detectors are commonly coupled with HPLC and CE systems for quantitative analysis. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. For instance, 2-aminopyrimidine (B69317) derivatives often show absorbance maxima around 297 nm. chalcogen.ro

Fluorescence Spectroscopy:

While not all pyrimidine compounds are naturally fluorescent, some derivatives, particularly those with amino groups, can exhibit fluorescence. nih.gov Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis absorption. The fluorescence properties, including the excitation and emission maxima, are dependent on the molecular structure and the solvent environment. For example, some 2-N-alkylaminopyrimidines show the highest fluorescence intensity in polar protic solvents like methanol, with emission maxima in the range of 375-377 nm. nih.gov

| Compound Type | λmax (Absorption) | λex (Excitation) | λem (Emission) | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine derivative | 297 nm | - | - | chalcogen.ro |

| 2-N-methylaminopyrimidine | - | 282 nm | 377 nm (in methanol) | nih.gov |

| 2-N-ethylaminopyrimidine | - | 286 nm | 375 nm (in methanol) | nih.gov |

Mass Spectrometry (MS) Detection:

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that can be used for structural elucidation and confirmation. wikipedia.org The fragmentation of pyrimidine derivatives is influenced by the nature and position of the substituents on the pyrimidine ring. sphinxsai.com Common fragmentation pathways can involve the loss of side chains or the cleavage of the pyrimidine ring itself. sapub.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-hexylamino-6-chloropyrimidine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a chloropyrimidine precursor with hexylamine. For example, analogous methods involve reacting 2-amino-4,6-dichloropyrimidine with benzhydrol or substituted alcohols under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . To optimize yields:

- Use a 1.2–1.5 molar excess of hexylamine to drive the reaction.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7; Rf ~0.4 for product) .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Melting Point : Compare observed mp with literature values (e.g., related compounds exhibit mp 219–226°C for dichloropyrimidines ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.